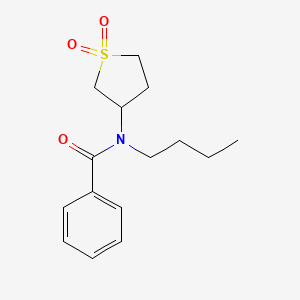![molecular formula C18H19NO2 B2627233 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide CAS No. 2411177-63-2](/img/structure/B2627233.png)
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide, commonly known as HPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a chiral molecule that belongs to the class of enantiomers, which are mirror images of each other.
科学研究应用
HPP has been studied for its potential applications in various fields. In the field of medicinal chemistry, HPP has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HPP has also been investigated for its use as a chiral ligand in asymmetric catalysis.
作用机制
The mechanism of action of HPP is not fully understood. However, it is believed that HPP exerts its biological effects by binding to specific receptors in the body. HPP has been shown to bind to the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. HPP has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
HPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. HPP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. HPP has also been shown to reduce pain sensitivity in animal models.
实验室实验的优点和局限性
HPP has several advantages for use in lab experiments. It is a chiral molecule, which makes it useful for studying enantioselective reactions. HPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, HPP has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. HPP is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several future directions for research on HPP. One area of research could be the development of HPP derivatives with improved solubility and bioavailability. Another area of research could be the investigation of HPP's potential as a therapeutic agent for neurodegenerative diseases. HPP could also be studied for its potential use in asymmetric catalysis. Further studies are needed to fully understand the mechanism of action of HPP and its potential applications in various fields.
Conclusion:
In conclusion, HPP is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of HPP has been optimized to achieve high yields and purity. HPP has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as its potential use in the treatment of neurodegenerative diseases. HPP has several advantages for use in lab experiments, but more research is needed to fully understand its properties and potential applications. Future research on HPP could lead to the development of new therapeutic agents and catalysts.
合成方法
The synthesis of HPP involves the reaction of (1S)-3-hydroxy-1-(4-phenylphenyl)propan-1-one with propargylamine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product, HPP. The synthesis of HPP has been optimized to achieve high yields and purity.
属性
IUPAC Name |
N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-18(21)19-17(12-13-20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,17,20H,1,12-13H2,(H,19,21)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZSFBVGMLAFA-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)
![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)

![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)

![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B2627158.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)
amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627167.png)
![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)
![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2627169.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2627171.png)